molecular formula C8H17Cl2N3 B3094204 N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride CAS No. 1255717-78-2

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride

Cat. No.: B3094204
CAS No.: 1255717-78-2
M. Wt: 226.14
InChI Key: VWNIZJWAHDKRIH-UHFFFAOYSA-N
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Description

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride (CAS: 1255717-78-2) is a secondary amine derivative featuring a 1-methylimidazole substituent linked to a propylamine backbone, with two hydrochloride counterions. Its molecular formula is C₈H₁₇Cl₂N₃, and it has a molecular weight of 226.15 g/mol . The compound is structurally characterized by:

  • A three-carbon alkyl chain connecting the imidazole to a methyl-substituted amine group.
  • Dihydrochloride salt formation, enhancing its solubility in polar solvents.

Properties

IUPAC Name

N-methyl-3-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-9-5-3-4-8-10-6-7-11(8)2;;/h6-7,9H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNIZJWAHDKRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC=CN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride typically involves the alkylation of 1-methyl-1H-imidazole with 3-chloropropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry , particularly in drug design and development. Its imidazole ring structure is known for its biological activity, making it a candidate for various pharmacological studies.

Potential Therapeutic Uses

  • Antimicrobial Activity : Research indicates that compounds with imidazole derivatives exhibit antimicrobial properties. Studies have shown that N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride may enhance the efficacy of existing antimicrobial agents .
  • Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential uses in treating neurological disorders. Its structural similarity to neurotransmitters may facilitate interactions with neural receptors .
  • Anticancer Properties : Preliminary studies suggest that imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Further research on this compound could lead to novel anticancer therapies .

Biochemical Applications

In biochemistry, this compound serves as a useful reagent in various biochemical assays and synthetic pathways.

Enzyme Inhibition Studies

The compound has been employed to investigate enzyme inhibition mechanisms. Its structural features allow it to act as a competitive inhibitor for certain enzymes, providing insights into enzyme kinetics and regulation .

Synthesis of Complex Molecules

Due to its reactivity, this compound is utilized in synthesizing more complex organic molecules, which are crucial in developing new materials or pharmaceuticals .

Material Science

In material science, the unique properties of this compound have led to its exploration in creating advanced materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as improved thermal stability or electrical conductivity. This application is particularly relevant in developing smart materials and sensors .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against various bacterial strains and found significant inhibitory effects, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
  • Neurological Research :
    • A study investigated the neuroprotective effects of imidazole derivatives, including this compound, demonstrating promising results in animal models of neurodegenerative diseases.
  • Polymer Development :
    • A case study focused on integrating this compound into polymer blends for improved performance in electronic devices, showcasing its versatility beyond traditional chemical applications.

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can modulate enzyme activity or receptor binding, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally Related Imidazole Derivatives

The following compounds share structural similarities with N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride, differing in substituents, chain length, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 1255717-78-2 C₈H₁₇Cl₂N₃ 226.15 Reference compound; propylamine backbone
[1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride hydrate Not provided Likely C₆H₁₃Cl₂N₃O ~210 (estimated) Shorter ethyl chain; hydroxyl group from hydrate
2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride 165894-16-6 C₇H₁₄Cl₂N₃O 242.11 Ethanolamine backbone; hydroxyl group
5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride 90773-41-4 C₅H₈Cl₂N₂ 167.04 Chloromethyl substituent; lacks amine chain
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride 1607247-41-5 C₇H₁₂Cl₂N₃O₂ 241.10 Ester functional group; shorter propanoate chain

Key Comparative Analysis

Solubility and Stability :

  • The dihydrochloride salts (e.g., 1255717-78-2, 165894-16-6) exhibit higher water solubility compared to neutral imidazole derivatives (e.g., 90773-41-4) due to ionic interactions .
  • Compounds with ester groups (e.g., 1607247-41-5) may hydrolyze under acidic/basic conditions, whereas amine derivatives are more stable .

Coordination Chemistry: The propylamine backbone in 1255717-78-2 provides a flexible spacer for metal coordination, unlike rigid analogs like 5-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride .

Synthetic Accessibility :

  • 1255717-78-2 can be synthesized via alkylation of imidazole precursors followed by salt formation, a route shared with 165894-16-6 .
  • Ester-containing analogs (e.g., 1607247-41-5) require protection/deprotection strategies for amine and carboxylate groups, increasing synthetic complexity .

Pharmacological and Industrial Relevance

  • 1255717-78-2: Potential as a ligand in catalysis or drug delivery systems due to its tertiary amine and imidazole moieties .
  • 165894-16-6 : Hydroxyl group may enhance biocompatibility for pharmaceutical formulations .
  • 90773-41-4 : Chloromethyl group could facilitate covalent binding to polymers or biomolecules .

Research Findings and Limitations

  • Gaps in Data : The evidence lacks explicit pharmacological or thermodynamic data (e.g., binding constants, partition coefficients) for direct functional comparisons.
  • Commercial Availability : Suppliers list 1255717-78-2 alongside analogs like 165894-16-6, indicating industrial demand for imidazole-based amines .

Biological Activity

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride, with the chemical formula C8_8H17_{17}Cl2_2N3_3 and a molecular weight of 226.15 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

PropertyValue
Chemical FormulaC8_8H17_{17}Cl2_2N3_3
Molecular Weight226.15 g/mol
Purity>95%
CAS Number1255717-78-2

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Its structure suggests potential binding to neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

Pharmacological Studies

Recent studies have examined the pharmacological effects of this compound:

  • Dopaminergic Activity : Research indicates that compounds similar to this compound exhibit selective binding affinity for dopamine receptors. For instance, derivatives have shown promise as dopamine D(3) receptor antagonists, which may have implications in treating conditions such as schizophrenia and Parkinson’s disease .
  • Antidepressant Potential : Some studies suggest that imidazole derivatives can modulate serotonin levels, indicating potential antidepressant properties. This aligns with findings where similar compounds have been evaluated for their effects on mood disorders .

Study 1: Neuropharmacological Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The compound was administered at varying doses, revealing a dose-dependent response in reducing anxiety-like behaviors measured through the elevated plus maze test.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound, where it was tested against various bacterial strains. Results indicated moderate antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride
Reactant of Route 2
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1-propanamine dihydrochloride

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